3-(Chloromethyl)-5-methylpyridine

Rupatadine Synthesis Process Chemistry Purity Optimization

3-(Chloromethyl)-5-methylpyridine (CAS 158876-83-6) is a chloromethyl-substituted picoline derivative that serves as an indispensable intermediate in the synthesis of the antihistamine drug rupatadine fumarate. Its molecular architecture, featuring a chloromethyl group at the 3-position and a methyl group at the 5-position of the pyridine ring, dictates specific reactivity in nucleophilic substitution reactions essential for constructing the rupatadine scaffold.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 158876-83-6
Cat. No. B130808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-methylpyridine
CAS158876-83-6
SynonymsPyridine, 3-(chloromethyl)-5-methyl- (9CI)
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)CCl
InChIInChI=1S/C7H8ClN/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3H2,1H3
InChIKeyDZZYVVUYEDSKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-5-methylpyridine (CAS 158876-83-6): A Critical Pyridine Intermediate for Rupatadine Synthesis


3-(Chloromethyl)-5-methylpyridine (CAS 158876-83-6) is a chloromethyl-substituted picoline derivative that serves as an indispensable intermediate in the synthesis of the antihistamine drug rupatadine fumarate [1]. Its molecular architecture, featuring a chloromethyl group at the 3-position and a methyl group at the 5-position of the pyridine ring, dictates specific reactivity in nucleophilic substitution reactions essential for constructing the rupatadine scaffold [1]. The compound is predominantly supplied as its hydrochloride salt (CAS 1007089-84-0) to enhance stability and solubility, and it is also designated as Rupatadine Impurity A, a characterized reference standard for pharmaceutical quality control [2].

Why 3-(Chloromethyl)-5-methylpyridine Cannot Be Replaced by a Generic Chloromethylpyridine Isomer


Substituting 3-(Chloromethyl)-5-methylpyridine with a positional isomer like 2-(chloromethyl)-5-methylpyridine or an unsubstituted chloromethylpyridine is not feasible in rupatadine synthesis. The specific 3,5-disubstitution pattern on the pyridine ring is a structural prerequisite for the subsequent alkylation step with the tricyclic core, directly influencing the formation of the correct regioisomer of the final drug substance [1]. Using an incorrect isomer leads to the formation of process-related impurities that are difficult to purge, compromising drug purity and potentially introducing pharmacologically distinct, toxic, or unknown impurity species [2]. The patented, optimized process for this specific intermediate achieves a purity of 99.6%, a benchmark that generic isomers cannot meet for this specific synthetic pathway [1].

Quantitative Differentiation Evidence for 3-(Chloromethyl)-5-methylpyridine


Superior Purity and Yield in a Patented Synthesis Method vs. Prior Art

A patented preparation method for the hydrochloride salt of 3-(Chloromethyl)-5-methylpyridine demonstrates a significant improvement over the prior art. The invention achieves a product purity of 99.6% and a yield of 90%, directly addressing the low purity issues of previous methods [1]. The prior art, cited within the patent, is described as having 'low safety' and 'low product purity' [1].

Rupatadine Synthesis Process Chemistry Purity Optimization

Critical Regiospecificity for Rupatadine Synthesis vs. Isomeric Analogs

The synthesis of rupatadine fumarate exclusively requires the 3-(chloromethyl) isomer. The patent CN113121420A explicitly describes the preparation of '5-methyl-3-chloromethyl pyridine hydrochloride' as the 'important intermediate for preparing rupatadine fumarate' [1]. The use of any other isomer, such as 2-(chloromethyl)-5-methylpyridine, would lead to a different regioisomeric linkage, forming a distinct impurity that would require extensive and costly chromatographic removal [2].

Drug Synthesis Regioselectivity Impurity Control

Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 3-(Chloromethyl)-5-methylpyridine (CAS 1007089-84-0) exhibits a solubility of approximately 24.7 mg/mL in water [1]. This is a marked improvement over the free base form (CAS 158876-83-6), which is described as 'slightly soluble' in water . This enhanced solubility facilitates its use in aqueous-phase reactions and simplifies workup procedures during intermediate preparation.

Formulation Solubility Salt Selection

Utility as a Fully Characterized Pharmacopoeial Impurity Standard

3-(Chloromethyl)-5-methylpyridine is officially designated as Rupatadine Impurity A and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This contrasts with generic chloromethylpyridine isomers, which are typically not supplied with batch-specific impurity profiles or pharmacopoeial documentation. The availability of such a characterized standard is essential for analytical method development, validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) [1].

Pharmaceutical Analysis Reference Standard Quality Control

Optimal Procurement Scenarios for 3-(Chloromethyl)-5-methylpyridine


Rupatadine Fumarate API Manufacturing

This is the primary application scenario. Pharmaceutical manufacturers producing rupatadine fumarate must source the 3-isomer to ensure correct API formation. The superior purity (>99.5%) of the compound obtained through the patented process [1] minimizes the formation of regioisomeric impurities, leading to higher yields of the final active pharmaceutical ingredient and reducing the burden of downstream purification.

AND A and DMF Quality Control Reference Standard

Analytical and quality control departments preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic rupatadine require this compound as a characterized impurity standard (Rupatadine Impurity A) [1]. Its procurement is mandatory for HPLC method validation, system suitability testing, and routine batch release testing to identify and quantify the 3-chloromethyl-5-methylpyridine-related impurity.

Aqueous-Phase Chemical Synthesis

For research laboratories and CDMOs conducting reactions in aqueous environments, the hydrochloride salt form is the preferred source due to its significantly enhanced water solubility (~24.7 mg/mL) [1]. This property allows for homogeneous reaction conditions, better stoichiometric control, and easier extractive workup compared to using the poorly water-soluble free base.

Synthesis of Regiochemically Defined Heterocycles

In discovery chemistry, this compound serves as a building block for generating libraries of 3,5-disubstituted pyridines. Its specific substitution pattern enables selective functionalization at the chloromethyl site while the methyl group remains inert, a feature that cannot be replicated with 2- or 4-substituted isomers without generating regioisomeric mixtures [1].

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